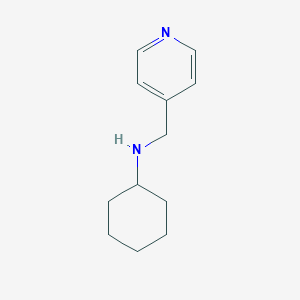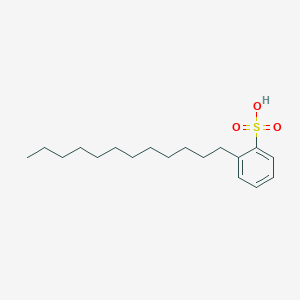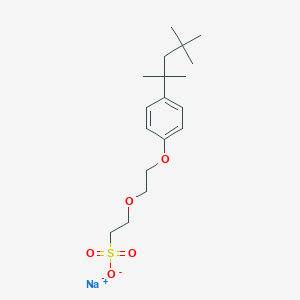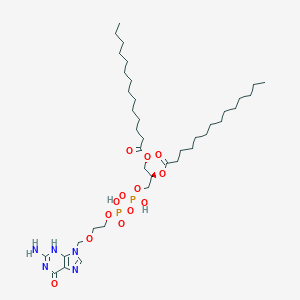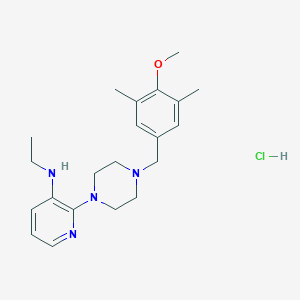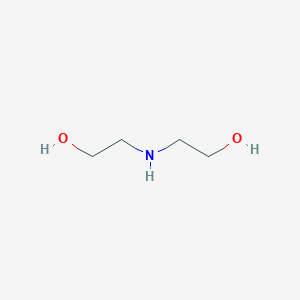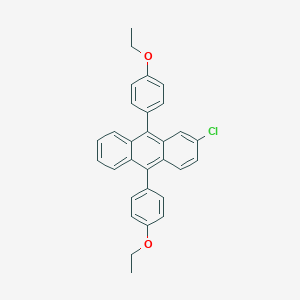
2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene
Overview
Description
The compound "2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene" is a derivative of anthracene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This derivative is modified by the introduction of chlorine and ethoxyphenyl groups at specific positions on the anthracene core. The presence of these substituents can significantly alter the physical, chemical, and electronic properties of the molecule compared to the parent anthracene.
Synthesis Analysis
The synthesis of anthracene derivatives often involves the functionalization of the anthracene core. For example, the synthesis of 1,4-bis(amino)anthracene-9,10-diones, which are structurally related to the compound of interest, has been reported to proceed through the reaction of 1,4-dichloro-2,3-dihydro-5,8-dihydroxyanthracene-9,10-dione with alkylamines followed by oxidation . Although the exact synthesis of "2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene" is not detailed in the provided papers, similar synthetic strategies involving chlorination and subsequent functionalization with ethoxyphenyl groups could be inferred.
Molecular Structure Analysis
The molecular structure of anthracene derivatives can be significantly influenced by the substituents attached to the anthracene core. For instance, the introduction of chlorine or phenylsulfanyl groups into 1,4-bis(alkylamino)anthracene-9,10-diones has been shown to lower the LUMO energies, which could suggest a change in the electronic properties and potentially affect the cardiotoxicity of the compounds . The exact molecular structure of "2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene" would likely exhibit similar electronic alterations due to the presence of electron-withdrawing chlorine and electron-donating ethoxyphenyl groups.
Chemical Reactions Analysis
Anthracene derivatives can participate in various chemical reactions. For example, 9,10-bis(4-trimethylsilylethynylbutadiynyl)anthracene derivatives have been used as building blocks for further chemical modifications through desilylation and palladium-mediated C-C coupling processes . The presence of a chlorine atom in "2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene" could also allow for further functionalization through nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of anthracene derivatives are influenced by their molecular structure. The piezofluorochromic properties of 9,10-bis(N-alkylphenothiazin-3-yl-vinyl-2)anthracenes have been studied, revealing that the solid-state fluorescence and piezochromic luminescence can be tuned by altering the length of alkyl chains . Although the specific properties of "2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene" are not provided, it can be anticipated that the introduction of ethoxyphenyl groups would impact its optical properties, and the chlorine atom could affect its reactivity and interactions with other molecules.
Scientific Research Applications
Novel Fluorescent pH Sensors and Biological Probes
- Application: Development of fluorescent pH sensors and biological probes.
- Details: Anthracene derivatives with aggregation-induced emission characteristics, suitable for pH and biomacromolecule sensing, have been synthesized and investigated for their fluorescence properties.
- Source: Lu et al., 2010, Langmuir
- Application: Investigation of electronic and photophysical properties for use in semiconducting devices.
- Details: Research on anthracene derivatives to study their potential in semiconducting applications, such as in thin-film transistor devices.
- Source: Hur et al., 2011, Organic Letters
- Application: Creation of compounds with potential use in organic light-emitting devices (OLEDs).
- Details: Synthesis and characterization of anthracene derivatives showcasing high thermal stability and blue emissions, suitable for OLED applications.
- Source: Zhang et al., 2020
- Application: Development of compounds for cell imaging as fluorochromes.
- Details: Design and synthesis of anthracene derivatives with aggregation-induced emission and mechanofluorochromic performance, applicable in cell imaging.
- Source: Wang et al., 2020, Dyes and Pigments
- Application: Creation of materials for efficient blue light-emitting diodes.
- Details: Synthesis of anthracene derivatives with carbazole moieties, demonstrating strong blue emissions and potential in organic light-emitting devices.
- Source: Chen et al., 2012, Organic Electronics
Safety And Hazards
properties
IUPAC Name |
2-chloro-9,10-bis(4-ethoxyphenyl)anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25ClO2/c1-3-32-23-14-9-20(10-15-23)29-25-7-5-6-8-26(25)30(28-19-22(31)13-18-27(28)29)21-11-16-24(17-12-21)33-4-2/h5-19H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVZBUUPBPFZMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)OCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10617264 | |
| Record name | 2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene | |
CAS RN |
135965-21-8 | |
| Record name | 2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 135965-21-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



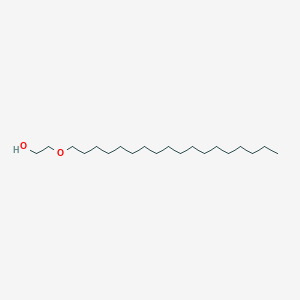
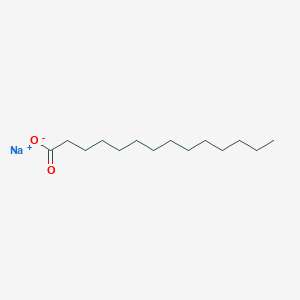
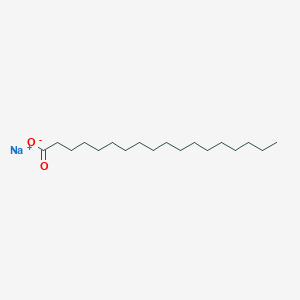
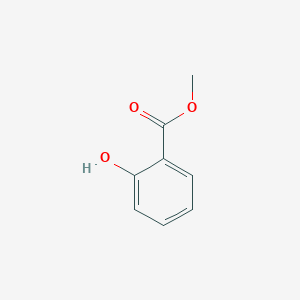
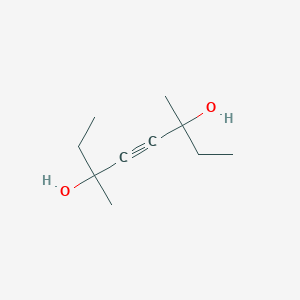
![7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile](/img/structure/B148156.png)
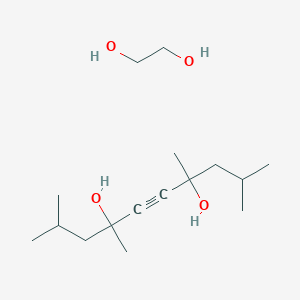
![Ethanol, 2-[2-[2-(tridecyloxy)ethoxy]ethoxy]-, hydrogen sulfate, sodium salt](/img/structure/B148160.png)
